3-[(3-nitrobenzoyl)amino]benzoic Acid
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Overview
Description
3-[(3-nitrobenzoyl)amino]benzoic acid is an aromatic compound with the molecular formula C14H10N2O5. It is characterized by the presence of a nitro group and a benzoyl group attached to an amino benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid derivatives followed by amide formation. One common method includes the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves the oxidative cleavage of 3-nitroacetophenone to form the corresponding aryl carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale nitration and subsequent amide formation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be hydrogenated to form 3-aminobenzoic acid.
Substitution: Electrophilic aromatic substitution reactions are less common due to the deactivating nature of the nitro and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for hydrolysis, and nitrating agents for the initial nitration step.
Major Products Formed
The major products formed from these reactions include 3-aminobenzoic acid and other substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-nitrobenzoyl)amino]benzoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-[(3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, affecting their activity and thus influencing various biochemical pathways . The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzoic acid: Similar in structure but lacks the amide linkage.
4-{2,4-bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid: Contains additional nitrobenzoyl groups and exhibits different chemical properties.
Uniqueness
3-[(3-nitrobenzoyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
3-[(3-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZJWBKUKXGVAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394331 |
Source
|
Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106590-58-3 |
Source
|
Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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